N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE
Description
N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a nitrophenyl group, a phenylcarbamoyl group, and a sulfanylacetamide moiety
Properties
IUPAC Name |
2-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15(17-12-6-2-1-3-7-12)10-24-11-16(21)18-13-8-4-5-9-14(13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEXCQAWDLWJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Carbamoylation: Formation of the phenylcarbamoyl group.
Thioether Formation: Introduction of the sulfanyl group.
Amidation: Formation of the acetamide moiety.
Each step would require specific reagents and conditions, such as acids, bases, solvents, and catalysts, under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an aniline derivative, while oxidation of the sulfanyl group would produce a sulfoxide or sulfone.
Scientific Research Applications
N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal purposes, it might interact with specific molecular targets, such as enzymes or receptors, affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-Nitrophenyl)acetamide: Lacks the sulfanyl and phenylcarbamoyl groups.
2-(Phenylcarbamoylmethylthio)acetamide: Lacks the nitrophenyl group.
N-(2-Nitrophenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of phenylcarbamoyl.
Uniqueness
N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE’s unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
